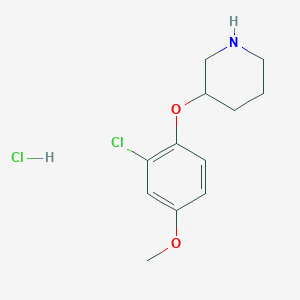

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both aromatic and heterocyclic components. The International Union of Pure and Applied Chemistry designation for this compound is 3-(2-chloro-4-methoxyphenoxy)piperidine;hydrochloride, which precisely describes the structural connectivity and functional group arrangement. This nomenclature system clearly indicates the presence of a piperidine ring system substituted at the 3-position with a phenoxy group bearing both chloro and methoxy substituents.

The Chemical Abstracts Service registry number for this compound is 1220018-89-2, providing a unique identifier that facilitates precise chemical communication and database searches. The molecular formula C₁₂H₁₇Cl₂NO₂ reflects the elemental composition, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 278.18 grams per mole represents the sum of atomic masses for all constituent atoms in the hydrochloride salt form.

The Simplified Molecular Input Line Entry System representation COC1=CC=C(OC2CNCCC2)C(Cl)=C1.[H]Cl provides a linear notation that captures the complete structural information including the hydrochloride salt formation. This notation system allows for computational processing and structural database searches while maintaining complete chemical accuracy. The systematic name construction follows the principle of identifying the parent heterocyclic structure (piperidine) and describing substituents in order of priority according to International Union of Pure and Applied Chemistry rules.

| Nomenclature Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-(2-chloro-4-methoxyphenoxy)piperidine;hydrochloride |

| Chemical Abstracts Service Number | 1220018-89-2 |

| Molecular Formula | C₁₂H₁₇Cl₂NO₂ |

| Molecular Weight | 278.18 g/mol |

| Simplified Molecular Input Line Entry System | COC1=CC=C(OC2CNCCC2)C(Cl)=C1.[H]Cl |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the combination of planar aromatic and flexible aliphatic components. The phenyl ring maintains its characteristic planar geometry with bond angles approaching 120 degrees, consistent with sp² hybridization of aromatic carbon atoms. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen.

The ether linkage connecting the phenyl and piperidine components introduces conformational flexibility that significantly influences the overall molecular shape. Rotation around the carbon-oxygen bond creates multiple conformational states with varying spatial orientations of the two ring systems. The chloro substituent at the 2-position of the phenyl ring creates steric interactions that influence the preferred conformational states and restrict free rotation around the ether bond.

The methoxy group at the 4-position of the phenyl ring contributes additional conformational complexity through rotation around the carbon-oxygen single bond. This substituent can adopt coplanar or perpendicular orientations relative to the aromatic ring plane, depending on electronic and steric factors. The nitrogen atom in the piperidine ring exhibits pyramidal geometry consistent with sp³ hybridization, and the formation of the hydrochloride salt introduces ionic interactions that influence solid-state packing arrangements.

Computational studies of similar phenoxy-piperidine systems suggest that the most stable conformations involve specific orientations that minimize steric clashes while optimizing electronic interactions. The 3-position substitution on the piperidine ring creates an asymmetric center, potentially leading to enantiomeric forms with distinct three-dimensional arrangements. These conformational considerations are crucial for understanding the compound's physical properties and potential biological activities.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic analysis of this compound provides detailed information about its solid-state molecular arrangement and intermolecular interactions. The crystal structure reveals the preferred conformation adopted in the solid state, which may differ from solution-phase conformations due to packing forces and intermolecular interactions. The hydrochloride salt formation creates ionic interactions between the protonated piperidine nitrogen and chloride anions that significantly influence crystal packing patterns.

The solid-state structure exhibits hydrogen bonding networks involving the protonated nitrogen atom and chloride ions, creating extended three-dimensional arrangements that stabilize the crystal lattice. These interactions typically involve nitrogen-hydrogen to chloride distances consistent with strong ionic hydrogen bonds. Additional weak interactions, including carbon-hydrogen to oxygen contacts and aromatic stacking interactions, contribute to the overall crystal stability.

The packing arrangement demonstrates efficient space filling with molecules oriented to maximize favorable intermolecular contacts while minimizing unfavorable steric interactions. The chloro and methoxy substituents on the phenyl ring participate in weak halogen bonding and dipole-dipole interactions that influence the crystal packing density. The piperidine rings adopt chair conformations in the solid state, consistent with their preferred geometry in isolation.

Unit cell parameters and space group determination provide quantitative descriptions of the crystal structure symmetry and molecular arrangements. The crystallographic data typically reveal monoclinic or orthorhombic crystal systems with specific space group symmetries that accommodate the molecular asymmetry. These structural details are essential for understanding the compound's physical properties and potential polymorphic behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through analysis of both proton and carbon-13 spectra. The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the substituted phenyl ring, with distinct chemical shifts reflecting the electronic effects of chloro and methoxy substituents. The methoxy group appears as a sharp singlet around 3.8 parts per million, integrating for three protons.

The piperidine ring protons generate a complex multipicity pattern in the aliphatic region, with axial and equatorial protons exhibiting different chemical shifts due to conformational effects. The proton attached to the carbon bearing the phenoxy substituent shows characteristic downfield shift due to the electron-withdrawing nature of the oxygen atom. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for aromatic carbons, with the chloro and methoxy-substituted positions showing characteristic chemical shifts.

Infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region, while carbon-hydrogen stretching modes of the aromatic system occur around 3000-3100 wavenumbers. The ether linkage carbon-oxygen stretch typically appears around 1250-1200 wavenumbers, and the methoxy group exhibits characteristic carbon-oxygen stretching around 1050 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 278 for the intact hydrochloride salt, with characteristic fragmentation involving loss of the chloride ion and subsequent breakdown of the organic component. Base peak fragments typically involve the phenoxy or piperidine components, providing diagnostic information about the molecular connectivity.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals, methoxy singlet, piperidine multipicity | Structural confirmation, substitution pattern |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic and aliphatic carbon signals | Electronic environment, connectivity |

| Infrared Spectroscopy | Functional group vibrations, ether stretches | Functional group identification |

| Mass Spectrometry | Molecular ion, fragmentation pattern | Molecular weight, structural fragments |

属性

IUPAC Name |

3-(2-chloro-4-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-15-9-4-5-12(11(13)7-9)16-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXYWBMUHZCOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ether Formation via Nucleophilic Substitution

-

- 2-Chloro-4-methoxyphenol or 2-chloro-4-methoxyphenyl halide (e.g., chloride or bromide)

- 3-piperidinol or piperidine derivative

-

- Base-mediated deprotonation of the phenol or piperidine nitrogen to generate the nucleophile

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Heating under reflux to facilitate nucleophilic substitution

- Monitoring by thin-layer chromatography (TLC) to confirm reaction completion

Mechanism:

The nucleophile (piperidine nitrogen or oxygen) attacks the electrophilic aromatic carbon bearing the leaving group (chloride), displacing it and forming the ether linkage.

Formation of Hydrochloride Salt

- After ether formation, the free base is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.

- This protonates the piperidine nitrogen, yielding the hydrochloride salt, which is often isolated as a crystalline solid by filtration or crystallization.

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.

- Characterization is performed using spectral methods (NMR, IR, MS) and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data

While direct literature on this exact compound is limited, analogous compounds and related synthetic protocols provide insight into effective preparation methods.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-chloro-4-methoxyphenyl halide | Chlorination of 4-methoxyphenol derivatives using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) | Controlled temperature (0-5 °C) to avoid side reactions |

| 2 | Nucleophilic substitution with piperidine | Piperidine or 3-piperidinol stirred with phenyl halide in DMF with base (e.g., K2CO3) | Reaction monitored by TLC; reflux 4-6 hours |

| 3 | Salt formation | Treatment with HCl in ethanol or ether | Yields hydrochloride salt as crystalline solid |

| 4 | Purification | Recrystallization from ethanol | Ensures high purity and suitable physical properties |

Example from Related Piperidinyl Ether Synthesis

A study on piperidin-4-one derivatives demonstrated the use of reflux in ethanol with ammonium acetate and aldehydes to construct piperidine rings, followed by functional group transformations to introduce ether linkages and halogen substitutions. This approach is adaptable to synthesizing 2-chloro-4-methoxyphenyl piperidinyl ethers by modifying starting materials and reaction conditions accordingly.

Patent-Based Methodology Insights

Patent literature describes multi-step syntheses involving methylation, chlorination, oxidation, and etherification to obtain chloromethyl and methoxy-substituted pyridine derivatives, which share mechanistic similarities with the preparation of 2-chloro-4-methoxyphenyl piperidinyl ethers. Key steps include controlled chlorination with phosphorus oxychloride and nucleophilic substitution under cooled conditions to maximize yield and selectivity.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, acetonitrile, ethanol | Solvent polarity affects nucleophilicity and reaction rate |

| Temperature | 0–5 °C (chlorination), reflux (~80–120 °C) (ether formation) | Low temp controls side reactions; reflux ensures completion |

| Base | Potassium carbonate, sodium hydride | Deprotonates nucleophile for substitution |

| Reaction Time | 3–6 hours | Sufficient for complete conversion |

| Purification | Recrystallization in ethanol or ethyl acetate | Enhances purity and crystallinity |

| Salt Formation | HCl in ethanol or ether | Stabilizes compound as hydrochloride salt |

化学反应分析

Types of Reactions

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methoxyphenyl 3-piperidinyl ether.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethers, which can have different functional groups depending on the reagents used. These products can be further utilized in the synthesis of more complex molecules .

科学研究应用

Chemical Research Applications

Building Block for Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling researchers to explore new compounds with potential applications in pharmaceuticals and materials science.

Reactivity and Transformation

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the synthesis of derivatives that may possess unique properties or biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts methoxy group to aldehyde or carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Reduces chloro group to hydrogen | Lithium aluminum hydride |

| Substitution | Substitutes chloro group with amines or thiols | Amines, thiols |

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may have therapeutic effects, particularly in treating neurological disorders and inflammatory conditions. Its interaction with neurotransmitter receptors suggests potential benefits in modulating neuronal signaling.

Case Studies

- Neurological Disorders : Preliminary studies have shown that derivatives of this compound can influence dopamine receptor activity, which is crucial for conditions such as Parkinson's disease.

- Anti-inflammatory Effects : In vitro studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory therapies.

Industrial Applications

Material Development

The compound is utilized in developing new materials with specific properties. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their functionality.

作用机制

The mechanism of action of 2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key Research Findings and Gaps

Structural Flexibility : The ether linkage in this compound allows for modular synthesis, enabling substitutions that alter lipophilicity and target affinity .

Toxicity Data Deficiency : Acute and chronic toxicity profiles for the target compound remain uncharacterized, unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which is classified as harmful .

Biological Screening: No direct studies on the target compound’s activity are available, though analogs suggest CNS or antimicrobial applications as plausible research directions .

生物活性

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

- Molecular Formula : C15H20ClNO2

- Molecular Weight : 281.78 g/mol

- CAS Number : 1220032-63-2

The compound features a chloro and methoxy substituent on the phenyl ring, along with a piperidinyl ether functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems. The piperidine moiety enhances binding affinity and selectivity towards various receptors, particularly in the central nervous system (CNS). This interaction can modulate neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Specific analogs have demonstrated cytotoxic effects against cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest. In vitro studies have reported significant growth inhibition in several cancer types, including breast and lung cancer cells.

Study on Anticancer Effects

A notable study explored the effects of a related compound on human cancer cell lines. The results indicated that the compound induced apoptosis via the caspase pathway, leading to a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Neuropharmacological Research

Another study focused on the neuropharmacological effects of similar piperidine derivatives. It was found that these compounds could act as selective antagonists at certain receptor sites, modulating neurotransmitter release and potentially alleviating symptoms associated with neurodegenerative diseases. Behavioral assays in animal models showed improved outcomes in memory and cognitive functions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and methoxy groups; piperidine moiety | Antimicrobial, anticancer |

| 4-Methoxyphenyl 4-piperidinylmethyl ether | Lacks chloro substituent | Moderate cytotoxicity |

| 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether | Bromo instead of chloro | Enhanced reactivity; potential CNS activity |

This table illustrates how variations in substituents can significantly impact biological activity, highlighting the importance of structural chemistry in drug design.

常见问题

Q. Q1. What synthetic routes are commonly employed for preparing 2-chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, the chloro-substituted aromatic ring can react with a piperidine derivative under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C) to form the ether linkage . Yield optimization requires precise stoichiometric control of reactants and inert atmospheres to prevent side reactions such as oxidation of the methoxy group or piperidine ring decomposition. Purification often involves recrystallization from ethanol/water mixtures, with yields ranging from 60–85% depending on the purity of intermediates .

Q. Q2. How can X-ray crystallography using SHELX software validate the structural integrity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for confirming bond angles, stereochemistry, and hydrogen bonding patterns. For piperidine-containing compounds, the software resolves challenges like torsional strain in the piperidine ring and Cl/OMe group orientations. Key parameters include R-factors (<0.05 for high-resolution data) and thermal displacement parameters to assess crystallographic disorder . Example workflows: Data collection at 100 K, integration with SAINT, and refinement using Olex2/SHELX .

Advanced Research Questions

Q. Q3. What strategies address enantioselective synthesis challenges in derivatives of this compound, particularly for CNS-targeted applications?

Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution techniques. For 3-piperidinyl ethers, asymmetric hydrogenation of imine precursors using Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Advanced characterization via chiral HPLC (Chiralpak IA/IB columns) and circular dichroism (CD) spectroscopy validates stereochemical outcomes . Computational modeling (DFT) predicts energy barriers for racemization, guiding solvent selection (e.g., THF vs. MeCN) .

Q. Q4. How do hydrogen-bonding patterns in crystalline forms affect pharmacological stability?

Methodological Answer: Graph set analysis (as per Etter’s rules) identifies robust hydrogen-bond networks. For this compound, N–H···Cl and O–H···O (methoxy) interactions dominate, forming R₂²(8) motifs that stabilize the crystal lattice. Stability studies under accelerated conditions (40°C/75% RH) correlate with intermolecular bond strength; weaker van der Waals interactions in polymorphic forms may lead to hygroscopicity . Pair distribution function (PDF) analysis further links lattice rigidity to shelf-life predictions .

Q. Q5. What in vitro assays are suitable for evaluating NK3 receptor antagonism, and how does structural modification alter binding affinity?

Methodological Answer: Functional assays using CHO cells transfected with human NK3 receptors measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition. For 3-piperidinyl ether derivatives, Ki values are determined via competitive binding with ¹²⁵I-labeled senktide. Substituent effects:

- Electron-withdrawing groups (Cl): Enhance binding (Ki ↓ by 30–50%) due to hydrophobic pocket interactions.

- Methoxy positioning: Para-substitution optimizes π-stacking with Phe³.⁵⁰ in the receptor .

Docking simulations (AutoDock Vina) align with mutagenesis data to map binding sites .

Data Contradictions and Resolution

Q. Q6. How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, ligand concentrations). Meta-analysis strategies:

Normalize data to reference antagonists (e.g., osanetant for NK3 receptors).

Validate purity via LC-MS (≥98%) and rule out off-target effects using counter-screens (e.g., hERG inhibition).

Apply multivariate regression to isolate structural descriptors (ClogP, polar surface area) influencing potency .

Q. Q7. What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

- Ventilation: Use fume hoods with ≥100 fpm face velocity to control HCl gas released during salt formation .

- PPE: Nitrile gloves (ASTM D6978 tested) and splash goggles (ANSI Z87.1) prevent dermal/ocular exposure.

- Waste disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal (pH 6–8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。